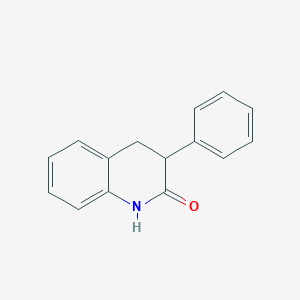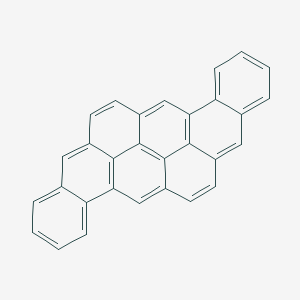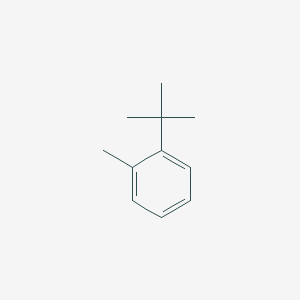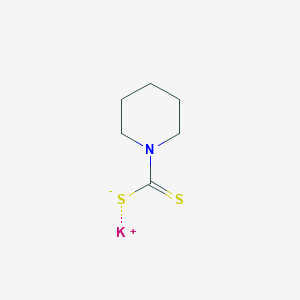![molecular formula C26H14 B089628 Benzo[A]indeno[1,2,3-FG]aceanthrylene CAS No. 192-42-7](/img/structure/B89628.png)
Benzo[A]indeno[1,2,3-FG]aceanthrylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[A]indeno[1,2,3-FG]aceanthrylene, also known as BaP, is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials, such as tobacco smoke, grilled meat, and fossil fuels. BaP is a potent carcinogen that has been linked to various types of cancer, including lung, skin, and bladder cancer.
Mecanismo De Acción
Benzo[A]indeno[1,2,3-FG]aceanthrylene exerts its carcinogenic effects through a complex mechanism of action. Benzo[A]indeno[1,2,3-FG]aceanthrylene is metabolized in the liver into reactive intermediates, which can bind to DNA and form DNA adducts. These DNA adducts can cause mutations and lead to cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene can also induce oxidative stress and inflammation, which can contribute to cancer development.
Biochemical and Physiological Effects:
Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure can cause a wide range of biochemical and physiological effects. Benzo[A]indeno[1,2,3-FG]aceanthrylene is known to induce oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. Benzo[A]indeno[1,2,3-FG]aceanthrylene can also induce inflammation, which can lead to tissue damage and cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure has been linked to respiratory and cardiovascular diseases, as well as reproductive and developmental abnormalities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several advantages and limitations for lab experiments. Benzo[A]indeno[1,2,3-FG]aceanthrylene is a well-studied carcinogen with a well-established mechanism of action, which makes it a useful tool for studying cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene is also a potent carcinogen, which allows for the detection of low levels of exposure. However, Benzo[A]indeno[1,2,3-FG]aceanthrylene research has limitations, as Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure in the lab may not accurately reflect real-life exposure. Additionally, Benzo[A]indeno[1,2,3-FG]aceanthrylene research requires specialized equipment and expertise, which can limit its accessibility.
Direcciones Futuras
Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several future directions, including the development of new detection methods for Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure, the identification of new biomarkers for Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure and cancer development, and the development of new treatments for Benzo[A]indeno[1,2,3-FG]aceanthrylene-induced cancer. Benzo[A]indeno[1,2,3-FG]aceanthrylene research can also be expanded to investigate the effects of Benzo[A]indeno[1,2,3-FG]aceanthrylene on the microbiome and the immune system. Additionally, Benzo[A]indeno[1,2,3-FG]aceanthrylene research can be expanded to investigate the effects of Benzo[A]indeno[1,2,3-FG]aceanthrylene on vulnerable populations, such as children and pregnant women.
Conclusion:
Benzo[A]indeno[1,2,3-FG]aceanthrylene is a potent carcinogen that has been extensively studied for its effects on human health and the environment. Benzo[A]indeno[1,2,3-FG]aceanthrylene research has provided valuable insights into the mechanism of cancer development and the effects of environmental pollutants. Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several future directions, including the development of new detection methods, biomarkers, and treatments for Benzo[A]indeno[1,2,3-FG]aceanthrylene-induced cancer. Benzo[A]indeno[1,2,3-FG]aceanthrylene research can also be expanded to investigate the effects of Benzo[A]indeno[1,2,3-FG]aceanthrylene on vulnerable populations and the microbiome.
Métodos De Síntesis
Benzo[A]indeno[1,2,3-FG]aceanthrylene is synthesized by the pyrolysis of organic materials under high temperature and pressure conditions. The most common source of Benzo[A]indeno[1,2,3-FG]aceanthrylene is tobacco smoke, which contains high levels of Benzo[A]indeno[1,2,3-FG]aceanthrylene due to the incomplete combustion of tobacco leaves. Benzo[A]indeno[1,2,3-FG]aceanthrylene can also be synthesized in the laboratory by heating a mixture of anthracene and benzene at high temperatures.
Aplicaciones Científicas De Investigación
Benzo[A]indeno[1,2,3-FG]aceanthrylene has been extensively studied for its carcinogenic properties and its effects on human health. Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure has been linked to various types of cancer, including lung, skin, and bladder cancer. Benzo[A]indeno[1,2,3-FG]aceanthrylene is also known to cause DNA damage and mutations, which can lead to cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene research has also been focused on its effects on the environment, as Benzo[A]indeno[1,2,3-FG]aceanthrylene is a major pollutant in air and water.
Propiedades
Número CAS |
192-42-7 |
|---|---|
Nombre del producto |
Benzo[A]indeno[1,2,3-FG]aceanthrylene |
Fórmula molecular |
C26H14 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
heptacyclo[13.9.2.02,7.08,25.09,14.016,21.022,26]hexacosa-1(24),2,4,6,8(25),9,11,13,15(26),16,18,20,22-tridecaene |
InChI |
InChI=1S/C26H14/c1-3-9-17-15(7-1)21-13-14-22-16-8-2-4-10-18(16)24-20-12-6-5-11-19(20)23(17)25(21)26(22)24/h1-14H |
Clave InChI |
WVJVUOADXZNTCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76 |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)








![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)


